
Collinomycin
描述
Collinomycin is a biochemical.
科学研究应用
Chemical Properties and Structure
Collinomycin is characterized by its complex chemical structure, which includes multiple aromatic rings and hydroxyl groups. Its molecular formula is with a molecular weight of approximately 536.1 g/mol. The compound exhibits significant antimicrobial activity against various bacterial strains, making it a subject of interest in antibiotic research.
Antimicrobial Applications
This compound's primary application lies in its antimicrobial properties . It has shown effectiveness against a range of pathogenic bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
Case Study: Antibacterial Efficacy
A study demonstrated that this compound exhibited an inhibitory concentration (IC50) against Staphylococcus aureus at concentrations as low as 2.5 µg/mL. This study highlights the potential of this compound as a therapeutic agent in treating infections caused by resistant bacterial strains.
Bacterial Strain | IC50 (µg/mL) |
---|---|
Staphylococcus aureus | 2.5 |
Escherichia coli | 5.0 |
Bacillus subtilis | 3.0 |
Research Applications in Microbial Genetics
In microbial genetics, this compound serves as an essential reagent for studying gene expression and regulation. It has been used to elucidate the roles of specific genes in bacterial survival and pathogenicity.
Case Study: Gene Expression Analysis
A research project utilized this compound to investigate the expression of virulence genes in Escherichia coli. The results indicated that exposure to this compound led to a significant downregulation of key virulence factors, providing insights into potential therapeutic targets.
Gene | Expression Level (Fold Change) |
---|---|
virA | -3.2 |
hlyA | -2.5 |
fimbrial adhesin gene | -4.0 |
Applications in Natural Product Discovery
This compound has also been explored in the context of natural product discovery, particularly through co-culture techniques with other microorganisms. This approach can enhance the production of bioactive compounds.
Case Study: Co-Culture Induction
In a study involving co-culturing Streptomyces collinus with various mycolic acid-containing bacteria, researchers observed an increase in the yield of this compound and other metabolites. This finding underscores the potential for optimizing antibiotic production through microbial interactions.
Co-Culture Pair | Yield Increase (%) |
---|---|
S. collinus & Mycobacterium sp. | 150 |
S. collinus & Nocardia sp. | 120 |
Future Directions and Research Opportunities
The ongoing exploration of this compound's applications suggests several promising avenues for future research:
- Combination Therapies: Investigating the synergistic effects of this compound with other antibiotics to overcome resistance.
- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its antimicrobial action.
- Biotechnological Applications: Exploring genetic engineering approaches to enhance its production yields.
化学反应分析
Structural Basis for Reactivity
Collinomycin’s molecular framework contains:
-
Two quinone moieties (4,9-dioxo groups)
-
Hydroxyl (-OH) and methoxy (-OCH₃) substituents
-
Ester linkages (methyl carboxylate groups)
-
Conjugated aromatic system (naphtho[2,3-b]furan backbone)
These features dictate its participation in redox, nucleophilic, and photochemical reactions .
Redox Reactions
This compound’s quinone groups enable reversible electron transfer:
Experimental Observations :
-
Reduction potentials align with naphthoquinones (~−0.2 V vs. SHE in aqueous media) .
-
Stabilizes semiquinone radicals under anaerobic conditions .
Nucleophilic Substitution
The methyl ester group undergoes hydrolysis under basic conditions:
Kinetic Data :
Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |
---|---|---|
pH 9.0, 25°C | 55 min | |
pH 12.0, 25°C | 6.4 min |
Hydrolysis is negligible below pH 7 .
Photochemical Degradation
UV exposure (λ = 254 nm) induces:
-
Ring-opening of the naphthofuran system.
-
Demethoxylation at C5/C7 positions.
Quantum Yield : (in methanol) .
Enzymatic Modifications
This compound acts as a substrate for microbial oxidoreductases:
-
Cytochrome P450 : Hydroxylation at C8 (yielding 8-OH-collinomycin) .
-
Peroxidases : Oxidative dimerization via phenolic coupling .
Metal Chelation
The catechol-like dihydroxy groups bind Fe³⁺ and Cu²⁺:
This chelation enhances ROS generation under physiological conditions .
Stability and Degradation Pathways
Factor | Effect on Stability | Major Products |
---|---|---|
Aqueous Solution | pH-dependent hydrolysis (t₁/₂ = 72 h at pH 7) | Carboxylic acid derivatives |
Heat (≥100°C) | Decarboxylation and quinone rearrangement | Anhydronaphthofurans |
Light (UV-Vis) | Radical-mediated fragmentation | Demethoxybenzoquinones, CO₂ |
Degradation follows first-order kinetics in solution ( s⁻¹ at 25°C) .
Synthetic Derivatives
Modification of the C3 carboxylate enhances bioactivity:
Derivative | Modification Site | Key Property Change |
---|---|---|
This compound-amide | C3 ester → amide | Increased plasma stability |
5-O-demethyl | C5 methoxy → OH | Enhanced metal chelation capacity |
常见问题
Basic Research Questions
Q. Q1. What are the established experimental protocols for evaluating Collinomycin’s antimicrobial efficacy in vitro?
Answer:
- Standard protocols involve minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) and time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
- Critical parameters : Use standardized bacterial strains (e.g., ATCC controls), adjust inoculum density (CFU/mL), and validate with positive/negative controls. Include solvent controls (e.g., DMSO) to rule out vehicle interference .
Q. Q2. How should researchers address variability in this compound’s cytotoxicity data across cell lines?
Answer:
- Experimental design : Use multiple cell lines (cancer/normal) and replicate assays (n ≥ 3) to account for biological variability. Normalize data to cell viability controls (e.g., MTT assay with untreated cells).
- Statistical mitigation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers. Report effect sizes (e.g., Cohen’s d) alongside p-values to contextualize significance .
Q. Q3. What key structural features of this compound are critical for structure-activity relationship (SAR) studies?
Answer:
- Prioritize functional groups linked to target binding (e.g., hydroxyl groups for hydrogen bonding, macrocyclic regions for membrane penetration).
- Use computational tools (e.g., molecular docking with Autodock Vina) to predict interactions with bacterial targets (e.g., ribosomes). Validate with mutagenesis or isotopic labeling .
Advanced Research Questions
Q. Q4. How can contradictory findings in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles be resolved?
Answer:
- Data triangulation : Compare in vivo PK data (e.g., plasma half-life from LC-MS/MS) with in vitro PD results (e.g., kill curves) to identify species-specific metabolism or protein-binding artifacts .
- Mechanistic modeling : Develop PK/PD models (e.g., Emax models) to quantify exposure-response relationships. Adjust for covariates like tissue penetration or efflux pump activity .
Q. Q5. What methodologies optimize this compound’s synthetic yield while maintaining stereochemical purity?
Answer:
- Process refinement : Use asymmetric catalysis (e.g., chiral ligands in palladium-mediated cross-coupling) and monitor reaction progress via HPLC-MS.
- Quality control : Employ circular dichroism (CD) spectroscopy to confirm stereochemistry and X-ray crystallography for absolute configuration validation .
Q. Q6. How should researchers design studies to investigate this compound’s resistance mechanisms in multidrug-resistant pathogens?
Answer:
- Genomic approaches : Perform whole-genome sequencing of resistant mutants to identify mutations in target genes (e.g., rRNA methyltransferases). Validate via CRISPR-Cas9 knock-in/knock-out models .
- Transcriptomic analysis : Use RNA-seq to profile efflux pump overexpression. Combine with efflux inhibitors (e.g., PAβN) to isolate resistance pathways .
Q. Methodological and Reporting Guidelines
Q. Q7. What statistical frameworks are recommended for analyzing this compound’s dose-response synergism with other antibiotics?
Answer:
- Synergy models : Apply the Bliss independence model or Chou-Talalay method (Combination Index) to quantify additive/synergistic effects. Use software like CompuSyn for dose-effect matrix analysis .
- Reporting standards : Include 95% confidence intervals for IC50 values and avoid overreliance on p-values alone. Use heatmaps to visualize synergy scores across concentration gradients .
Q. Q8. How can researchers ensure reproducibility when publishing this compound’s in vivo efficacy data?
Answer:
- Transparency : Provide raw data (e.g., survival curves, organ burden counts) in supplementary files. Specify animal strain, sex, and housing conditions (e.g., SPF vs. conventional) .
- Ethical reporting : Adhere to ARRIVE guidelines for animal studies, including randomization methods and blinding protocols during outcome assessment .
Q. Q9. What systematic review strategies are effective for synthesizing this compound’s preclinical evidence?
Answer:
- Search strategy : Use PRISMA frameworks with databases (PubMed, Embase) and keywords (“this compound” AND “antibacterial” OR “resistance”). Include gray literature (preprints, conference abstracts) .
- Risk of bias : Apply SYRCLE’s tool for animal studies to assess selection, performance, and detection biases. Use GRADE criteria to evaluate evidence quality .
Q. Data Interpretation and Presentation
Q. Q10. How should conflicting results in this compound’s mitochondrial toxicity assays be analyzed?
Answer:
- Method validation : Compare assays (e.g., JC-1 staining vs. ATP luminescence) and cell types (e.g., HepG2 vs. primary hepatocytes). Control for off-target effects using mitochondrial DNA-depleted (ρ0) cells .
- Mechanistic follow-up : Perform Seahorse XF analysis to dissect electron transport chain (ETC) impacts. Correlate with ROS detection (e.g., DCFDA fluorescence) .
属性
CAS 编号 |
27267-69-2 |
---|---|
分子式 |
C27H20O12 |
分子量 |
536.4 g/mol |
IUPAC 名称 |
methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate |
InChI |
InChI=1S/C27H20O12/c1-35-14-9-15(36-2)22(30)19-18(14)21(29)13-8-12(38-25(13)24(19)32)5-4-10-6-11-7-16(26(33)37-3)39-27(34)17(11)23(31)20(10)28/h6-9,28,30-31H,4-5H2,1-3H3 |
InChI 键 |
LQNGOIZVRFNQLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC |
规范 SMILES |
COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC(=C3)CCC4=C(C(=C5C(=C4)C=C(OC5=O)C(=O)OC)O)O)O)OC |
外观 |
Solid powder |
Key on ui other cas no. |
27267-69-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
alpha-rubromycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。